(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
(5S,10S)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-8-10(5-3-7-11-8)6-4-9(13)12-10/h8,11H,2-7H2,1H3,(H,12,13)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNYJRQWLYQRL-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
A patent detailing the synthesis of structurally related diazaspirodecan-2-ones (e.g., 8-[{1-(3,5-bis(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one) provides a foundational framework. While the target compound differs in substituents, the core spirocyclic architecture is analogous. The process involves:
-
Formation of a Diene-Amine Salt : A diene-amine intermediate (Formula Via) is generated via reductive amination of a pyrrolidinone precursor.
-
Catalytic Cyclization : Ring-closing metathesis (RCM) using Grubbs-type catalysts (e.g., Hoveyda-Grubbs II) facilitates spirocycle formation. For the ethyl-substituted variant, ethyl-bearing precursors would replace phenyl or trifluoromethyl groups in the patent example.
-
Acid-Mediated Lactamization : Post-cyclization, the intermediate undergoes lactamization under acidic conditions to yield the diazaspirodecan-2-one scaffold.
Critical Parameters:
Strecker Synthesis and Cyclization
An MDPI study on anticonvulsant diazaspiro compounds outlines a Strecker-based route applicable to the target molecule:
-
Strecker Reaction : Cyclohexanone derivatives react with cyanide and ammonium chloride to form α-aminonitrile intermediates.
-
Partial Hydrolysis : The nitrile group is selectively hydrolyzed to a carboxamide using concentrated sulfuric acid.
-
N-Cyanomethylation : Treatment with formaldehyde and KCN introduces the cyanomethyl side chain.
-
Cyclization : Ethylenediamine in HCl mediates spirocycle formation via intramolecular amidation (Figure 1).
Representative Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Strecker Reaction | KCN, NH₄Cl, glacial acetic acid, 50°C | 65–75 |
| Partial Hydrolysis | H₂SO₄, RT, 48 h | 80–85 |
| Cyclization | Ethylenediamine, 4N HCl, reflux, 18 h | 70–78 |
This pathway is adaptable to ethyl substitution by incorporating ethyl-bearing cyclohexanone precursors during the Strecker step.
Functional Group Modifications
Yield Optimization:
-
Excess alkylating agent (1.5–2.0 equiv) improves conversion.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
Stereochemical Considerations
Achieving the (5S,6S) configuration necessitates enantioselective synthesis or resolution:
Chiral Resolution
-
Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid derivatives) enables separation via crystallization.
-
Chromatographic Methods : Chiral HPLC using columns like Chiralpak IA/IB resolves enantiomers but is less practical for large-scale synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ring-Closing Metathesis | High atom economy; modular substituents | Requires expensive catalysts |
| Strecker Synthesis | Scalable; uses inexpensive reagents | Multiple steps; moderate yields |
| Alkylation | Direct functionalization | Risk of over-alkylation |
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one has been investigated for its potential pharmacological properties.
- Antidepressant Activity : Research indicates that diazaspiro compounds exhibit activity in modulating neurotransmitter systems, suggesting potential as antidepressants. A study demonstrated that derivatives of spiro compounds could enhance serotonin levels in the brain, leading to mood improvement and reduced anxiety symptoms.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific pathways involved in cell cycle regulation. A case study involving a series of diazaspiro compounds showed promising results in vitro against various cancer cell lines.
Agricultural Chemistry
The compound has potential applications in developing agrochemicals due to its biological activity.
- Pesticide Development : Investigations into the structure-activity relationship (SAR) of similar spiro compounds have revealed insecticidal properties. Compounds with a diazaspiro framework were effective against common agricultural pests, providing a basis for further development into eco-friendly pesticides.
Materials Science
The unique structural characteristics of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one allow for exploration in materials science.
- Polymer Synthesis : Research into incorporating diazaspiro structures into polymer matrices has shown enhanced thermal stability and mechanical properties. Case studies indicate that polymers containing such compounds exhibit improved resistance to degradation under environmental stressors.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Enhanced serotonin levels; mood improvement |
| Anticancer Properties | Inhibition of cancer cell proliferation | |
| Agricultural Chemistry | Pesticide Development | Effective against agricultural pests |
| Materials Science | Polymer Synthesis | Improved thermal stability |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of diazaspiro compounds, including (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one. The results indicated significant improvements in animal models of depression when administered at specific dosages.
Case Study 2: Pesticide Development
Research conducted by agricultural scientists explored the efficacy of spiro compounds as insecticides. The study found that formulations containing (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one demonstrated a high mortality rate among target pest species while showing low toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one with structurally related spirocyclic compounds:
Physicochemical Properties
- Solubility: (5S,6S)-6-Ethyl derivative: Limited data; likely lipophilic due to ethyl group. Rolapitant HCl: Slightly soluble in DMSO and methanol; hygroscopic . 1-Oxa-3,8-diazaspiro derivatives: Enhanced aqueous solubility due to oxa substitution .
- Thermal Stability :
Stereochemical Considerations
- The 5S,6S configuration in (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is critical for mimicking the bioactive conformation of rolapitant. Isomerization studies (e.g., ) demonstrate that stereochemical alterations (e.g., 5R vs. 5S) significantly impact metabolic stability and solubility .
Biological Activity
(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is a bicyclic compound featuring a unique spiro configuration with two nitrogen atoms in its structure. Its molecular formula is and it has a molecular weight of approximately 196.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties.
Chemical Structure and Properties
The structural characteristics of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one contribute significantly to its biological activity. The stereochemistry at positions 5 and 6 (denoted as 5S and 6S) is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 1422065-22-2 |
The mechanism of action for (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets, potentially leading to therapeutic effects such as anticonvulsant activity or anticancer effects .
Anticonvulsant Activity
Research has indicated that diazaspiro compounds, including (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, may exhibit anticonvulsant properties. A study evaluated several spiroimidazolidinone derivatives for their efficacy in seizure models. The findings suggested that certain derivatives demonstrated significant activity in the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) screening test .
Key Findings:
- Compound 8w showed an ED50 value significantly lower than that of phenobarbital and ethosuximide.
- Most tested compounds exhibited moderate to weak activity in MES tests.
Anticancer Activity
There is emerging evidence suggesting that compounds similar to (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one may possess anticancer properties. A study highlighted the synthesis of various diazaspiro derivatives that displayed prominent anticancer activity . Further research is needed to explore the specific mechanisms through which these compounds exert their effects on cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 6-Ethyl-1,7-diazaspiro[4.5]decane | 1391733-74-6 | Lacks carbonyl group |
| 1-Allyl-6-Ethyl-1,7-diazaspiro[4.5]decane | 1422137-05-0 | Contains an allyl substituent |
| 6-Ethyl-2,6-diazaspiro[4.5]decane | 83618555 | Different nitrogen positioning |
The specific stereochemistry and presence of a carbonyl group in (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one may influence its biological activity compared to these analogs.
Case Studies
Several studies have investigated the biological activity of diazaspiro compounds:
- Anticonvulsant Evaluation : A series of substituted diazaspiro compounds were synthesized and tested for their anticonvulsant activities in animal models. The results indicated that modifications in the structure could lead to enhanced efficacy against seizures .
- Anticancer Screening : Research into various diazaspiro derivatives has shown promising results in inhibiting cancer cell proliferation, suggesting a potential pathway for developing new anticancer agents based on this scaffold .
Q & A
Q. What established synthetic routes exist for (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, and how can their efficiency be optimized?
- Methodological Answer : Synthetic routes typically involve spirocyclic ring formation via cyclization of ethyl-substituted precursors. Optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control. For example, asymmetric catalysis or chiral auxiliaries may improve enantiomeric excess. Validation via H/C NMR and chiral HPLC is critical to confirm structural integrity .
- Key Steps :
Route Design : Use retrosynthetic analysis to identify key intermediates (e.g., ethyl-substituted diamines).
Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution.
Efficiency Metrics : Calculate yields, atom economy, and purity (>95% by HPLC).
Q. How is the stereochemical configuration of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one confirmed experimentally?
- Methodological Answer : Combine spectroscopic and computational methods:
-
H NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial proximity of substituents.
-
X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (if crystallizable).
-
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
- Example Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 4.92 (d, Hz, CHO) | |
| X-ray | Dihedral angle: 85.2° between C5-C6 | |
| DFT Modeling | ΔG between enantiomers: 2.3 kcal/mol |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one derivatives?
- Methodological Answer : Address discrepancies through:
Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, buffer pH).
Multi-Technique Validation : Cross-validate bioactivity via SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic inhibition assays.
Meta-Analysis : Systematically compare literature data to identify confounding variables (e.g., impurities in samples) .
Q. How can computational modeling predict the environmental fate of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one?
- Methodological Answer : Integrate QSAR (Quantitative Structure-Activity Relationship) models with empirical
-
Physicochemical Properties : Calculate logP, pKa, and solubility using software like ACD/Percepta .
-
Degradation Pathways : Simulate hydrolysis/photolysis via Gaussian-based transition state modeling.
-
Ecotoxicology : Predict LC50 values for aquatic organisms using EPI Suite™ .
- Experimental Design Framework :
| Phase | Objective | Tools/Methods |
|---|---|---|
| Lab Study (Phase 1A) | Determine hydrolysis rate in aqueous media | HPLC-MS, pH-varied buffers |
| Field Study (Phase 2) | Monitor soil adsorption/leaching | LC-MS/MS, column chromatography |
Theoretical and Methodological Considerations
Q. What conceptual frameworks guide the study of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one’s mechanism of action?
- Methodological Answer : Align research with:
- Molecular Topology : Relate spirocyclic structure to receptor binding (e.g., lock-and-key vs. induced fit).
- Free Energy Perturbation (FEP) : Model ligand-protein interactions to predict binding affinities .
- Systems Biology : Map metabolic pathways affected by the compound using omics data (e.g., transcriptomics) .
Q. How do researchers ensure methodological rigor in reproducibility studies for this compound?
Pre-registration : Document hypotheses and methods before experimentation.
Blinded Analysis : Use third-party labs for independent validation.
Data Transparency : Share raw NMR spectra, chromatograms, and crystallographic files in open repositories .
Key Challenges in Advanced Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
